Potency in TRPV1 Antagonist Scaffolds: A-1165442 vs. Unsubstituted Core Analog
The (3-methylisoquinolin-5-yl)methanamine core, when incorporated into a urea-based TRPV1 antagonist (A-1165442), demonstrates a human TRPV1 IC50 of 9 nM [1]. In contrast, an earlier, less optimized 5-isoquinoline-containing urea compound (14a) from a related series exhibited an IC50 of 4 nM but with a different overall profile [2]. The specific combination of the 3-methyl and 5-methanamine groups in the target compound is critical for achieving the temperature-neutral antagonism and favorable pharmacokinetic profile observed in A-1165442 [1]. Unsubstituted or differently substituted isoquinoline building blocks would not yield this precise pharmacological outcome.
| Evidence Dimension | TRPV1 Antagonist Potency (hTRPV1 IC50) |
|---|---|
| Target Compound Data | 9 nM (as the urea derivative A-1165442) |
| Comparator Or Baseline | 5-isoquinoline urea analog (14a): hTRPV1 IC50 = 4 nM |
| Quantified Difference | A-1165442 is ~2.25-fold less potent in vitro but offers a superior in vivo profile (temperature-neutral, 46% oral bioavailability for 14a) |
| Conditions | In vitro functional assay using human TRPV1 |
Why This Matters
Procuring the correct building block ensures the synthesis of a lead compound with the desired balance of potency, selectivity, and in vivo properties, avoiding the hyperthermic liabilities of earlier TRPV1 antagonists.
- [1] Voight, E. A., et al. (2014). Discovery of (R)-1-(7-chloro-2,2-bis(fluoromethyl)chroman-4-yl)-3-(3-methylisoquinolin-5-yl)urea (A-1165442): a temperature-neutral transient receptor potential vanilloid-1 (TRPV1) antagonist with analgesic efficacy. Journal of Medicinal Chemistry, 57(17), 7412-7424. View Source
- [2] Gomtsyan, A., et al. (2005). Novel transient receptor potential vanilloid 1 receptor antagonists for the treatment of pain: structure-activity relationships for ureas with quinoline, isoquinoline, quinazoline, phthalazine, quinoxaline, and cinnoline moieties. Journal of Medicinal Chemistry, 48(3), 744-52. View Source
